![molecular formula C10H16N2O B15096150 (6-Butoxypyridin-3-yl)methanamine CAS No. 591771-84-5](/img/structure/B15096150.png)
(6-Butoxypyridin-3-yl)methanamine
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Overview
Description
3-Pyridinemethanamine, 6-butoxy- is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butoxy group attached to the 6th position of the pyridine ring and an aminomethyl group at the 3rd position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanamine, 6-butoxy- typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinemethanol and butyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The butyl group is introduced to the pyridine ring through a nucleophilic substitution reaction, resulting in the formation of 3-Pyridinemethanamine, 6-butoxy-.
Industrial Production Methods
In industrial settings, the production of 3-Pyridinemethanamine, 6-butoxy- may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanamine, 6-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Pyridinemethanamine, 6-butoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine, 6-butoxy- involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the butoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanamine: Lacks the butoxy group, resulting in different chemical properties and reactivity.
6-Butoxypyridine: Lacks the aminomethyl group, affecting its biological activity and applications.
Uniqueness
3-Pyridinemethanamine, 6-butoxy- is unique due to the presence of both the aminomethyl and butoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
(6-Butoxypyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, research findings, and potential applications based on the latest studies.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2 and a molecular weight of approximately 162.23 g/mol. The compound features a butoxy group at the 6-position of the pyridine ring, which influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism involves:
- Enzyme Modulation: The compound can modulate the activity of cytochrome P450 enzymes, which are critical in drug metabolism. Studies indicate that it selectively inhibits certain CYP enzymes, potentially impacting pharmacokinetics and drug interactions .
- Receptor Binding: Preliminary findings suggest that this compound may act as a ligand for specific receptors, influencing signaling pathways associated with various physiological responses.
Research Findings
Recent studies have demonstrated the compound's potential in several therapeutic areas:
1. Antiparasitic Activity
A study investigated the efficacy of this compound against drug-resistant strains of Plasmodium falciparum. The results indicated that modifications to the compound's structure significantly enhanced its potency while maintaining low cytotoxicity in human liver cells.
Compound | EC50 (μM) | Metabolic Stability (min) |
---|---|---|
Parent Compound | 0.177 | 20.5 |
Modified Compound A | 0.048 | 19.5 |
Modified Compound B | 0.004 | 44.6 |
This table illustrates the enhanced efficacy of modified derivatives compared to the parent compound, highlighting the importance of structural optimization in drug design.
2. CYP Enzyme Inhibition
In another investigation focusing on CYP enzyme inhibition, this compound exhibited selective inhibition of CYP2A6 over other CYP enzymes by ratios exceeding tenfold. This selectivity suggests its potential application in reducing adverse drug reactions associated with polypharmacy .
Case Study 1: Antiparasitic Efficacy
In a comparative study, analogs of this compound were evaluated for their activity against resistant P. falciparum strains. The modifications led to significant improvements in both potency and metabolic stability.
Case Study 2: CYP Enzyme Inhibition
Research highlighted that this compound selectively inhibits CYP2A6, indicating its potential utility in therapeutic contexts where modulation of drug metabolism is critical.
Applications in Drug Development
The versatility of this compound as a building block in organic synthesis has been well-documented. Its unique substitution pattern on the pyridine ring contributes to distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable candidate for further exploration in medicinal chemistry and pharmaceutical development .
Properties
CAS No. |
591771-84-5 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(6-butoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,2-3,6-7,11H2,1H3 |
InChI Key |
STKJSVZCRUKXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC=C(C=C1)CN |
Origin of Product |
United States |
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